N-Cyclopropylcyclobutanesulfonamide

Description

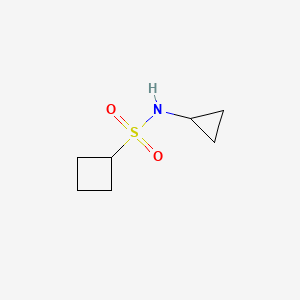

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylcyclobutanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c9-11(10,7-2-1-3-7)8-6-4-5-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIBOXOMFKDOBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)S(=O)(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784425-09-7 | |

| Record name | N-cyclopropylcyclobutanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of N Cyclopropylcyclobutanesulfonamide

Foundations of Sulfonamide Bond Formation

The formation of the S-N bond in sulfonamides is a cornerstone of medicinal and agrochemical synthesis. nih.govacs.orgnih.gov Over the years, several reliable methods have been developed, ranging from traditional approaches to innovative catalytic and electrochemical pathways.

The most conventional and widely adopted method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and an amine. researchgate.netmdpi.com This approach, often referred to as aminosulfonylation, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.comresearchgate.net

For the specific synthesis of N-cyclopropylcyclobutanesulfonamide, this would involve the reaction of cyclobutanesulfonyl chloride with cyclopropylamine (B47189). The reaction is generally straightforward and efficient, though the preparation of the requisite sulfonyl chloride can sometimes be cumbersome, requiring harsh oxidizing and chlorinating agents. nih.govmdpi.com

Table 1: Key Features of Aminosulfonylation via Sulfonyl Chlorides

| Feature | Description |

|---|---|

| Reactants | Cyclobutanesulfonyl chloride, Cyclopropylamine |

| Reagent | Stoichiometric base (e.g., pyridine, triethylamine, or aqueous NaOH) |

| Advantages | Well-established, generally high-yielding, robust scope. nih.gov |

| Disadvantages | Sulfonyl chlorides can be unstable, moisture-sensitive, and toxic; their synthesis can be multi-step and harsh. nih.govrsc.org |

To circumvent the issues associated with sulfonyl chlorides, alternative methods such as oxidative coupling and metal-catalyzed reactions have been developed. rsc.org

Oxidative Coupling: This strategy often involves the direct coupling of thiols and amines under oxidative conditions. rsc.org For this compound, this would entail the reaction between cyclobutanethiol (B1606272) and cyclopropylamine. Various oxidizing systems, including I2/H2O2 and electrochemical methods, can facilitate this transformation. rsc.org

Metal-Catalyzed Synthesis: Transition metals, particularly copper and palladium, have been employed to catalyze the formation of sulfonamides from various precursors. researchgate.netthieme-connect.com One innovative copper-catalyzed approach allows for the synthesis of sulfonamides from aromatic carboxylic acids, amines, and a sulfur dioxide source. nih.govacs.org This decarboxylative halosulfonylation proceeds through a sulfonyl chloride intermediate which then reacts in a one-pot fashion with the amine. acs.org While originally demonstrated with aromatic acids, the principles could potentially be adapted for specific aliphatic substrates. Another strategy involves the palladium-catalyzed coupling of aryl halides, a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an amine. organic-chemistry.org

Table 2: Comparison of Modern Sulfonamide Synthesis Strategies

| Method | Reactants | Catalyst/Reagent | Key Advantages |

|---|---|---|---|

| Metal-Free Oxidative Coupling | Thiol, Amine | I2/H2O2, TEMPO | Avoids toxic sulfonyl chlorides and metal catalysts. rsc.org |

| Copper-Catalyzed Coupling | Arylboronic Acid, Nitroarene, SO2 source | Copper Catalyst | Broad substrate scope and tolerance of various functional groups. rsc.org |

| Palladium-Catalyzed Coupling | Aryl Halide, DABSO, Amine | Palladium Catalyst | One-pot procedure from readily available aryl halides. organic-chemistry.org |

The direct insertion of sulfur dioxide (SO₂) into chemical bonds offers an efficient pathway to sulfonyl-containing compounds, including sulfonamides. thieme-connect.comnih.gov This strategy is advantageous as it utilizes readily available SO₂ or stable SO₂ surrogates like potassium metabisulfite (B1197395) (K₂S₂O₅) or DABSO. thieme-connect.comnih.gov

Recent advances have enabled three-component reactions where arylboronic acids, nitroarenes, and an SO₂ source are coupled under copper catalysis to yield sulfonamides. rsc.org A plausible route for this compound could involve the development of related methodologies using appropriate cyclobutyl and cyclopropyl (B3062369) precursors. Another innovative approach involves the formal insertion of SO₂ into the carbon-nitrogen (C-N) bond of primary amines, directly converting them into primary sulfonamides, which could then be further functionalized. bioengineer.orgchemrxiv.org

Electrochemical methods provide an environmentally benign and highly efficient alternative for sulfonamide synthesis. nih.govnih.govcapes.gov.br These reactions are driven by electricity, often eliminating the need for chemical oxidants or catalysts. nih.govacs.org

A prominent electrochemical method is the direct oxidative coupling of thiols and amines. nih.govacs.org In the context of this compound, this would involve the anodic oxidation of cyclobutanethiol to form a disulfide intermediate. Concurrently, cyclopropylamine is oxidized to a radical cation, which then reacts with the disulfide to ultimately form the desired sulfonamide. nih.govrsc.org Studies have shown that a variety of primary amines, including cyclopropylamine and cyclobutylamine, are effective coupling partners in this process. nih.govacs.org This method is notable for its speed, mild conditions, and broad functional group compatibility. nih.govnih.gov Another electrochemical approach generates sulfinyl radicals from inexpensive and stable sodium salts of sulfinic acids, which then react with amines to form sulfonamides. rsc.org

Stereochemical Considerations in this compound Synthesis

When the cyclobutane (B1203170) ring of this compound is substituted, a stereocenter can be created at the α-position to the sulfur atom. Maintaining stereochemical integrity during synthesis is crucial, as different stereoisomers can exhibit distinct biological activities. organic-chemistry.org

Traditional synthesis via sulfonyl chlorides can sometimes lead to racemization. organic-chemistry.org To address this, stereoretentive methods have been developed. One such approach involves the electrophilic amination of stereochemically pure sulfinates. organic-chemistry.orgnih.gov This method uses N-alkylhydroxylamine sulfonic acids to react with α-C-chiral sulfinates, yielding secondary sulfonamides with high stereoretention. organic-chemistry.org The efficiency of this "green" method is primarily influenced by steric factors and it demonstrates good tolerance for various functional groups. organic-chemistry.orgnih.gov The use of stereochemically pure sulfinates and N-alkylhydroxylamines represents a valuable strategy for accessing sp³-enriched chiral sulfonamides like substituted this compound derivatives. organic-chemistry.org

Post-Synthetic Modifications and Derivatization of the this compound Scaffold

The sulfonamide functional group, once considered a relatively inert endpoint in a synthetic sequence, is now increasingly viewed as a versatile handle for late-stage functionalization. nih.govresearchgate.net This allows for the diversification of a core structure like this compound to explore structure-activity relationships.

Several strategies can be employed for its modification:

N-H Functionalization: The hydrogen on the sulfonamide nitrogen can be substituted. For example, carbene-catalyzed enantioselective modification can introduce new functionalities. rsc.org

Conversion to Synthetic Intermediates: The sulfonamide can be activated and converted into other useful intermediates. For instance, primary sulfonamides can be transformed into N-sulfonylimines, which then serve as precursors for sulfonyl radical generation under photocatalytic conditions. nih.govacs.org These radicals can then be combined with various alkene fragments to build molecular complexity. nih.gov

Reductive Cleavage: The N-S bond of a secondary sulfonamide can be reductively cleaved under mild conditions to generate the constituent amine and a sulfinate. researchgate.net These components can then be used in subsequent reactions to access a variety of other medicinally relevant functional groups, effectively using the sulfonamide as a traceless protecting or directing group. researchgate.net

Aza-Michael Addition: Polymers containing sulfonamide groups have been modified via aza-Michael addition with electron-deficient alkenes, demonstrating the potential for modifying the nitrogen atom of the sulfonamide scaffold. nih.gov

These post-synthetic modification techniques significantly enhance the synthetic utility of the this compound scaffold, enabling the creation of diverse analogue libraries from a common intermediate.

Advanced Spectroscopic and Spectrometric Characterization of N Cyclopropylcyclobutanesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For N-Cyclopropylcyclobutanesulfonamide, both ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon environments, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane (B1203170) and cyclopropyl (B3062369) rings, as well as the proton on the sulfonamide nitrogen. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonamide group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Methine proton on cyclobutane (CH-SO₂) | 3.5 - 4.0 | Multiplet | - |

| Methylene protons on cyclobutane (CH₂) | 1.8 - 2.5 | Multiplets | - |

| Methine proton on cyclopropane (B1198618) (CH-N) | 2.2 - 2.8 | Multiplet | - |

| Methylene protons on cyclopropane (CH₂) | 0.5 - 1.0 | Multiplets | - |

| Sulfonamide proton (NH) | 5.0 - 6.0 | Singlet (broad) | - |

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying the number of unique carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methine carbon on cyclobutane (CH-SO₂) | 60 - 70 |

| Methylene carbons on cyclobutane (CH₂) | 15 - 30 |

| Methine carbon on cyclopropane (CH-N) | 25 - 35 |

| Methylene carbons on cyclopropane (CH₂) | 5 - 15 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₃NO₂S), high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would be ideal for confirming its molecular formula.

The expected exact mass can be calculated as follows:

C: 7 x 12.00000 = 84.00000

H: 13 x 1.00783 = 13.10179

N: 1 x 14.00307 = 14.00307

O: 2 x 15.99491 = 31.98982

S: 1 x 31.97207 = 31.97207

Total Exact Mass = 175.06685

In ESI-MS, the molecule would likely be observed as a protonated species [M+H]⁺ with a measured m/z of approximately 176.0741. Fragmentation analysis would likely show cleavage of the C-S bond and the N-C bond, yielding characteristic fragment ions.

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier-Transform Infrared Spectroscopy, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Sulfonamide) | 3300 - 3200 | Medium |

| C-H Stretch (Alicyclic) | 3000 - 2850 | Strong |

| S=O Asymmetric Stretch (Sulfonamide) | 1350 - 1320 | Strong |

| S=O Symmetric Stretch (Sulfonamide) | 1160 - 1140 | Strong |

| S-N Stretch | 950 - 900 | Medium |

X-ray Diffraction Analysis for Crystalline State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the cyclobutane and cyclopropyl rings relative to the sulfonamide linkage. It would also reveal intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group, which govern the crystal packing.

Chromatographic Methods for Purification and Analytical Assessment (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are essential for the purification and assessment of the purity of a compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would likely be the method of choice for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. The retention time would be dependent on the exact conditions used.

Thin-Layer Chromatography (TLC): TLC would be a quick and convenient method to monitor the progress of reactions for the synthesis of this compound and to get a preliminary assessment of its purity. Using a silica (B1680970) gel plate and a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, a single spot would be expected for the pure compound. The retardation factor (Rf) would be characteristic of the compound under the specific TLC conditions.

Computational and Theoretical Studies on N Cyclopropylcyclobutanesulfonamide Molecular Properties

Quantum Chemical Investigations (e.g., Density Functional Theory, DFT) of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like N-Cyclopropylcyclobutanesulfonamide. nih.govxisdxjxsu.asia DFT calculations can provide valuable information on electron distribution, molecular orbitals, and electrostatic potential, which are key to understanding a molecule's chemical behavior.

For a molecule such as this compound, DFT calculations would typically be performed using a basis set like B3LYP/6-31G(d,p) to optimize the geometry and calculate electronic properties. nih.gov The results would reveal the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms of the sulfonamide group, which are expected to be regions of high electron density. This has implications for the molecule's reactivity, suggesting these sites are prone to electrophilic attack.

The reactivity of this compound can be further elucidated by calculating reactivity descriptors. These descriptors, derived from the electronic structure, can predict the most likely sites for nucleophilic and electrophilic attack. For instance, in a related sulfonamide, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, DFT calculations have been used to analyze the electronic properties and predict reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds

| Compound | Dipole Moment (Debye) | Total Energy (Hartree) |

| This compound | Data not available | Data not available |

| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | Data not available | Data not available |

| N-chlorophenyl based acetamide | Data not available | Data not available |

Note: Specific data for this compound is not available and is presented here for illustrative purposes based on typical computational studies of similar molecules.

Conformational Analysis and Molecular Dynamics Simulations of Cyclic Substructures

The three-dimensional structure and flexibility of this compound are largely determined by the conformational preferences of its cyclobutane (B1203170) and cyclopropane (B1198618) rings. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the various possible spatial arrangements of a molecule and their relative energies. nih.govcutm.ac.in

The cyclobutane ring is known to exist in a puckered conformation rather than a planar one, which relieves ring strain. For substituted cyclobutanes, the substituents can occupy either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to minimize steric hindrance. A detailed conformational analysis of 2-substituted cyclobutane-α-amino acid derivatives has been performed using both experimental and computational methods, providing insights into the preferred conformations of such rings. nih.gov

Table 2: Torsional Angles and Ring Pucker Parameters for Cyclobutane (Illustrative)

| Parameter | Value |

| Puckering Amplitude (Å) | ~0.3 |

| Puckering Angle (°) | ~35 |

| C-C-C-C Torsional Angle (°) | ~25 |

Note: These are typical values for an unsubstituted cyclobutane ring and would be expected to be modified by the presence of the sulfonamide substituent in this compound.

Prediction of Reaction Pathways and Mechanistic Intermediates

Computational chemistry can be a powerful tool for predicting the most likely pathways for chemical reactions and identifying the transient species, or mechanistic intermediates, that are formed along the way. researchgate.netdntb.gov.ua For the synthesis of this compound, computational methods could be used to model various synthetic routes and determine which is the most energetically favorable.

For example, the synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. nih.gov DFT calculations could be used to model the reaction between cyclobutanesulfonyl chloride and cyclopropylamine (B47189). By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile would reveal the activation energy of the reaction, providing an indication of the reaction rate, and could also help to identify any potential intermediates.

While specific studies on the reaction pathways for this compound are not available, computational studies on the synthesis of other sulfonamides have demonstrated the utility of this approach. acs.org

Computational Studies on Bioisosteric Replacements Involving Cycloalkyl Groups

Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic properties. nih.govresearchgate.netdrughunter.com The cycloalkyl groups in this compound, the cyclopropyl (B3062369) and cyclobutyl moieties, can be considered as potential bioisosteres for other alkyl or aryl groups.

Computational studies can be used to compare the properties of different cycloalkyl groups and to predict the effect of replacing one with another. For example, the replacement of a linear alkyl chain with a cyclopropyl or cyclobutyl group can significantly alter the molecule's conformation, lipophilicity, and metabolic stability. researchgate.net These changes can have a profound effect on how the molecule interacts with a biological target.

Computational tools can calculate properties such as molecular shape, electrostatic potential, and solubility for a series of bioisosteric analogs. This information can help to guide the design of new compounds with improved properties. While no specific bioisosteric replacement studies on this compound have been reported, the principles of bioisosterism are widely applied in medicinal chemistry. u-tokyo.ac.jp

Molecular Orbital Analysis (e.g., Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital, HOMO/LUMO)

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. xisdxjxsu.asiamdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. mdpi.com

For this compound, a molecular orbital analysis would likely show that the HOMO is localized on the sulfonamide nitrogen and the electron-rich oxygen atoms, while the LUMO may be distributed over the sulfonyl group. The HOMO-LUMO energy gap would provide an indication of the molecule's kinetic stability. A large gap suggests high stability, while a small gap suggests high reactivity.

DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. nih.govresearchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 3: Hypothetical HOMO-LUMO Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific data for this compound is not available and is presented here for illustrative purposes based on typical computational studies of similar molecules.

Structure Activity Relationship Sar Studies on N Cyclopropylcyclobutanesulfonamide Analogs: Design Principles

Influence of the N-Cyclopropyl Moiety on Molecular Recognition and Ligand Binding

The N-cyclopropyl group is a recognized pharmacophore in medicinal chemistry, often introduced to enhance potency and modulate physicochemical properties. researchgate.net Its compact and rigid nature can lead to favorable interactions within a protein's binding pocket, potentially improving ligand binding affinity. The introduction of a cyclopropane (B1198618) ring can also influence the molecule's conformation, locking it into a bioactive shape that is more complementary to its target. researchgate.net

Role of the Sulfonamide Core in Modulating In Vitro Biological Activity

The sulfonamide group (-SO₂NH-) is a cornerstone of many biologically active compounds and serves as a critical anchor for molecular interactions. openaccesspub.orgijpsonline.com It is a versatile functional group capable of acting as a hydrogen bond donor (via the NH group) and acceptor (via the oxygen atoms). researchgate.net These hydrogen bonding capabilities are often essential for the high-affinity binding of sulfonamide-containing ligands to their protein targets. nih.gov

The acidic nature of the sulfonamide proton can also be crucial for its biological activity. ijpsonline.com The pKa of this proton can be modulated by the electronic properties of the substituents on both the sulfur and nitrogen atoms. This acidity can influence the ionization state of the molecule at physiological pH, which in turn affects its ability to cross cell membranes and interact with its target. The sulfonamide core provides a rigid scaffold that properly orients the N- and S-substituents for optimal interaction with the binding site. openaccesspub.org

Strategic Derivatization for Modulating In Vitro Biological Selectivity

To enhance the biological selectivity of N-cyclopropylcyclobutanesulfonamide analogs, strategic modifications can be made to different parts of the molecule. openaccesspub.org This process, known as derivatization, involves the synthesis and evaluation of a series of related compounds with systematic structural changes. The goal is to identify modifications that improve binding to the desired target while minimizing interactions with off-target proteins.

Exploration of Alkyl Substituents and Their Stereochemistry

The introduction of various alkyl substituents at different positions on the cyclopropyl (B3062369) or cyclobutyl rings can have a profound impact on biological selectivity. The size, shape, and lipophilicity of these alkyl groups can be systematically varied to probe the steric and hydrophobic requirements of the binding site. For instance, increasing the length of an alkyl chain can enhance hydrophobic interactions up to an optimal point, after which steric clashes may reduce activity. drugdesign.org

Furthermore, the stereochemistry of these alkyl substituents is a critical consideration. Chiral centers introduced by substitution can lead to diastereomers with significantly different biological activities. One stereoisomer may fit perfectly into the binding pocket, while the other may be inactive or even inhibitory. This highlights the importance of a three-dimensional understanding of the ligand-receptor interaction. nih.gov

Table 1: Hypothetical In Vitro Activity of this compound Analogs with Varying Alkyl Substituents

| Compound ID | R1 (on Cyclopropyl) | R2 (on Cyclobutyl) | Stereochemistry | In Vitro Activity (IC₅₀, nM) |

| NC-1 | H | H | - | 150 |

| NC-2 | Methyl | H | (R) | 75 |

| NC-3 | Methyl | H | (S) | 200 |

| NC-4 | H | Ethyl | - | 120 |

| NC-5 | H | Isopropyl | - | 350 |

This table presents hypothetical data for illustrative purposes.

Integration of Heterocyclic Moieties and Their Effects

Replacing or appending heterocyclic rings to the this compound scaffold is another powerful strategy for modulating biological selectivity. nih.gov Heterocycles introduce a wide range of electronic and steric properties, as well as additional hydrogen bonding opportunities. researchgate.net The choice of the heterocyclic ring (e.g., pyridine, pyrazole, morpholine) can significantly alter the molecule's polarity, solubility, and metabolic stability. nih.gov

Table 2: Hypothetical In Vitro Selectivity of this compound Analogs with Heterocyclic Moieties

| Compound ID | Heterocyclic Moiety | Attachment Point | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) | Selectivity (B/A) |

| NCH-1 | Pyridine | N-Cyclopropyl | 50 | 500 | 10 |

| NCH-2 | Thiophene | Cyclobutyl | 100 | 200 | 2 |

| NCH-3 | Oxazole | N-Cyclopropyl | 25 | 1000 | 40 |

| NCH-4 | Piperidine | Cyclobutyl | 200 | 150 | 0.75 |

This table presents hypothetical data for illustrative purposes.

In Vitro Biological Activity Investigations and Mechanistic Hypotheses for N Cyclopropylcyclobutanesulfonamide

Enzyme Inhibition Studies (e.g., Dihydropteroate (B1496061) Synthase, Carbonic Anhydrase)

There are no published studies investigating the inhibitory effects of N-Cyclopropylcyclobutanesulfonamide on enzymes such as dihydropteroate synthase or carbonic anhydrase. While the sulfonamide functional group is a known pharmacophore for the inhibition of these enzymes, the specific activity of this compound has not been determined. nih.govebi.ac.ukwikipedia.orgnih.govnih.gov

In Vitro Antimicrobial Efficacy against Pathogenic Microorganisms (e.g., Gram-Positive Bacteria, Gram-Negative Bacteria, Fungi)

No data is available regarding the efficacy of this compound against pathogenic bacteria or fungi. Although compounds containing cyclopropane (B1198618) moieties and sulfonamide groups have been explored for antimicrobial properties, specific testing on this compound has not been reported. nih.govnih.govnih.gov

Molecular-Level Interactions with Biological Targets via Docking and Dynamics Simulations

No molecular docking or dynamics simulation studies for this compound have been published. Such computational studies are typically performed when a biological target has been identified, which is not the case for this compound. nih.govnih.govresearchgate.netmdpi.com

Elucidation of In Vitro Mechanisms of Action at the Molecular and Cellular Level

As there is no reported biological activity for this compound, no research has been conducted to elucidate its mechanism of action at a molecular or cellular level.

Perspectives and Future Directions in N Cyclopropylcyclobutanesulfonamide Research

Development of Sustainable and Scalable Synthetic Methodologies

The traditional synthesis of sulfonamides often involves the use of stoichiometric amounts of organic bases and volatile organic solvents, which can present environmental and scalability challenges. Future research is increasingly focused on developing greener and more efficient synthetic routes applicable to N-Cyclopropylcyclobutanesulfonamide and its derivatives.

A significant area of development is the adoption of environmentally benign solvent systems. Research has demonstrated the feasibility of conducting sulfonamide synthesis in aqueous media, which circumvents the need for organic solvents and simplifies product isolation to mere filtration after acidification. mdpi.com Another promising avenue is the use of deep eutectic solvents (DESs), which are biodegradable and can facilitate high yields under ambient, aerobic conditions. proquest.com

Mechanochemistry, or solvent-free synthesis, offers a paradigm shift in chemical synthesis by carrying out reactions in ball mills. This technique has been successfully applied to sulfonamide synthesis, demonstrating a one-pot, two-step process that starts from disulfides and proceeds through an in situ generation of the sulfonyl chloride intermediate. nih.gov This approach drastically reduces solvent waste and can be more energy-efficient.

Furthermore, the development of novel catalytic systems is crucial for scalability. For instance, a magnetite-immobilized nano-Ruthenium catalyst has been shown to facilitate the direct coupling of sulfonamides and alcohols, producing only water as a byproduct. scirp.org Such heterogeneous catalysts are easily recoverable and reusable, adding to the economic and environmental viability of the synthesis.

These sustainable approaches not only minimize the environmental footprint but also offer potential for more streamlined and cost-effective large-scale production of this compound analogs for further investigation.

Table 1: Comparison of Sustainable Synthetic Methods for Sulfonamides

| Methodology | Key Features | Advantages |

|---|---|---|

| Aqueous Synthesis | Utilizes water as the reaction medium. | Environmentally benign, simplified product isolation. mdpi.com |

| Deep Eutectic Solvents (DESs) | Employs biodegradable solvents like choline chloride/glycerol. | High yields at ambient temperature, reusable solvent systems. proquest.com |

| Mechanochemistry | Solvent-free reaction conducted in a ball mill. | Reduces solvent waste, potential for high efficiency and lower energy consumption. nih.gov |

| Nano-Catalysis | Uses catalysts like magnetite-immobilized nano-Ruthenium. | High selectivity, water as the only byproduct, catalyst is easily isolated and reused. scirp.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel this compound analogs. These computational tools can significantly accelerate the drug discovery process by predicting the biological activity and physicochemical properties of new compounds before they are synthesized. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By analyzing the structural features of a series of sulfonamides and their corresponding biological activities, QSAR models can be built to predict the potency of new, unsynthesized analogs. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest predicted activity.

Machine learning algorithms, such as Random Forest (RF), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), are being employed to develop predictive models with high accuracy. mdpi.com These models can be trained on large datasets of known sulfonamides to recognize complex patterns between chemical structures and biological outcomes. For instance, ML models can be used for virtual screening of large chemical libraries to identify potential hits that could be further developed as this compound analogs. nih.gov

Furthermore, in silico docking studies provide insights into how this compound analogs might bind to their biological targets at a molecular level. proquest.comnih.gov By simulating the interaction between the ligand and the protein's active site, researchers can design molecules with improved binding affinity and selectivity. This computational approach helps in the rational design of novel derivatives with enhanced therapeutic profiles. nih.gov The use of AI can also extend to predicting pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for the development of viable drug candidates.

Table 2: Application of AI/ML in Sulfonamide Research

| AI/ML Technique | Application in this compound Research | Potential Outcome |

|---|---|---|

| QSAR | Predicting biological activity based on chemical structure. | Prioritization of synthetic targets with high predicted potency. mdpi.com |

| Machine Learning (RF, ANN, SVM) | Virtual screening of compound libraries, activity prediction. | Rapid identification of novel hit compounds from large virtual libraries. mdpi.comresearchgate.net |

| In Silico Molecular Docking | Simulating binding interactions with biological targets. | Rational design of analogs with improved binding affinity and selectivity. nih.govscilit.com |

| ADME Prediction Models | Predicting pharmacokinetic properties of new analogs. | Early identification of candidates with favorable drug-like properties. |

Exploration of Multi-functional and Multi-target this compound Analogs

The traditional "one-drug, one-target" paradigm is being increasingly complemented by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets. proquest.com This approach is particularly relevant for complex diseases that involve multiple pathological pathways. The versatile structure of sulfonamides makes them excellent candidates for the development of multi-target agents. mdpi.comproquest.com

Future research into this compound will likely explore the design of analogs that act as dual inhibitors or multi-target ligands. For example, by incorporating specific pharmacophoric features, it may be possible to design analogs that simultaneously inhibit two different enzymes involved in a disease process. A successful strategy has been demonstrated in the design of N-sulfonamide 2-pyridone derivatives that combine the inhibitory activities of dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR) in a single molecule. scirp.orgnih.gov

This multi-target approach could be applied to various therapeutic areas. For instance, in diabetes research, sulfonamide derivatives have been designed to act as multi-target antidiabetic agents by inhibiting both α-glucosidase and α-amylase. nih.govnih.gov Similarly, in cancer therapy, the development of dual inhibitors that target multiple signaling pathways is a promising strategy to overcome drug resistance.

The exploration of multi-functional analogs of this compound will involve a combination of rational drug design, combinatorial chemistry, and high-throughput screening. The goal is to create novel compounds with enhanced efficacy and a lower propensity for the development of resistance.

Innovations in Advanced Characterization and Analytical Methodologies

The unambiguous characterization of novel this compound analogs is critical for understanding their structure-activity relationships. Future research will rely on a suite of advanced analytical and characterization techniques to provide detailed insights into the molecular structure, conformation, and purity of these compounds.

High-resolution spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will continue to be fundamental for structural elucidation. scirp.orgnih.gov Advanced NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Mass spectrometry (MS) is another indispensable tool for determining the molecular weight and elemental composition of newly synthesized compounds. scirp.orgnih.gov Techniques like electrospray ionization (ESI-MS) are routinely used for the characterization of sulfonamide derivatives.

Rotational spectroscopy is an emerging technique for the precise determination of the gas-phase conformation of molecules. mdpi.com By analyzing the rotational spectra, it is possible to obtain highly accurate information about the three-dimensional structure of sulfonamides, which can be compared with computational models. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data. nih.gov DFT calculations can predict spectroscopic properties, such as vibrational frequencies and NMR chemical shifts, which can then be compared with experimental results to confirm the proposed structure. researchgate.net These computational studies also provide insights into the electronic structure and reactivity of the molecules. nih.gov

Table 3: Advanced Methodologies for Characterization of Sulfonamide Analogs

| Methodology | Information Provided | Relevance to this compound Research |

|---|---|---|

| Advanced NMR Spectroscopy | Detailed atomic connectivity and 3D spatial arrangement. | Unambiguous structural confirmation of novel analogs. nih.gov |

| High-Resolution Mass Spectrometry | Precise molecular weight and elemental composition. | Confirmation of the chemical formula of synthesized compounds. nih.gov |

| Rotational Spectroscopy | Highly accurate gas-phase molecular conformation. | Provides fundamental data on the intrinsic structure for comparison with computational models. mdpi.com |

| Density Functional Theory (DFT) | Predicted spectroscopic properties, electronic structure, and reactivity. | Complements experimental data and aids in structural assignment and understanding of molecular properties. nih.govresearchgate.net |

| X-ray Crystallography | Solid-state molecular structure and intermolecular interactions. | Definitive determination of the 3D structure in the crystalline state. nih.govresearchgate.net |

Q & A

Basic: What are the standard synthetic routes for N-Cyclopropylcyclobutanesulfonamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves cyclopropane/cyclobutane ring formation followed by sulfonamide coupling. Key steps include:

- Cyclopropylation : Using cyclopropylboronic acids or halides under Suzuki-Miyaura coupling conditions .

- Sulfonamide Formation : Reacting the cyclopropane/cyclobutane intermediate with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) under nitrogen .

- Purification : Flash chromatography or recrystallization isolates intermediates, monitored via TLC (Rf values) and characterized by 1H/13C NMR for structural confirmation .

Advanced: How can reaction conditions be optimized to improve yield in this compound synthesis?

Methodological Answer:

Optimization requires systematic variation of:

- Temperature : Elevated temperatures (60–80°C) for cyclopropane ring stability .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling kinetics .

- Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .

Statistical tools like Design of Experiments (DoE) can model interactions between variables .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : 1H/13C NMR confirms cyclopropane/cyclobutane ring integrity and sulfonamide connectivity. For example, cyclopropane protons show distinct upfield shifts (δ 0.5–1.5 ppm) .

- IR Spectroscopy : Sulfonamide S=O stretches appear at ~1150 cm⁻¹ and 1350 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CₙHₘNₓO₂S) with <5 ppm error .

Advanced: How can structural ambiguities in this compound derivatives be resolved?

Methodological Answer:

Ambiguities arise from stereochemistry or ring strain effects. Solutions include:

- X-ray Crystallography : Resolves absolute configuration and bond angles .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and compare with experimental NMR data .

- NOESY NMR : Identifies spatial proximities between cyclopropane/cyclobutane protons and sulfonamide groups .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

Common assays focus on enzyme inhibition or cytotoxicity:

- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (10–100 µM) .

- Solubility Tests : Use PBS or DMSO to assess compound stability in physiological conditions .

Advanced: How should researchers address contradictions in biological activity data for sulfonamide derivatives?

Methodological Answer:

Contradictions may stem from assay variability or impurities. Mitigation strategies:

- Replicate Experiments : Conduct triplicate runs with independent synthetic batches .

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) alongside enzymatic assays .

- Purity Analysis : HPLC-UV/ELSD (>95% purity) ensures data reliability .

Advanced: What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Simulate transition states for cyclopropane ring-opening or sulfonamide substitution .

- Molecular Docking (AutoDock Vina) : Predict binding affinities to biological targets .

- QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups) to activity trends .

Basic: How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.